
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide, commonly known as BDBS, is a chemical compound used in scientific research. It is a sulfonamide derivative and has been found to have potential therapeutic applications in various fields.
作用機序
The mechanism of action of BDBS is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BDBS induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurology, BDBS reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunology, BDBS inhibits the proliferation of T cells by suppressing the expression of IL-2 and IL-2Rα and reducing the activity of NF-AT.
Biochemical and Physiological Effects:
BDBS has been found to have various biochemical and physiological effects. In cancer cells, BDBS inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurology, BDBS reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. In immunology, BDBS modulates the immune response by inhibiting T cell proliferation and reducing cytokine production.
実験室実験の利点と制限
BDBS has several advantages for lab experiments. It is a relatively stable and easy to handle compound, and its synthesis method is well-established. It has been shown to have potential therapeutic applications in various fields, making it a valuable tool for scientific research. However, BDBS also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
将来の方向性
There are several future directions for research on BDBS. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Additionally, the development of BDBS analogs with improved efficacy and safety profiles could lead to the discovery of new drugs.
合成法
The synthesis of BDBS involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure BDBS.
科学的研究の応用
BDBS has been found to have potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, BDBS has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, BDBS has been found to modulate the immune response by inhibiting the proliferation of T cells and reducing cytokine production.
特性
分子式 |
C15H14BrNO4S |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-6-12(16)3-5-15(10)22(18,19)17-8-11-2-4-13-14(7-11)21-9-20-13/h2-7,17H,8-9H2,1H3 |
InChIキー |
AMROLBJYYWKJFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



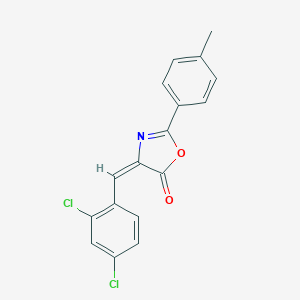
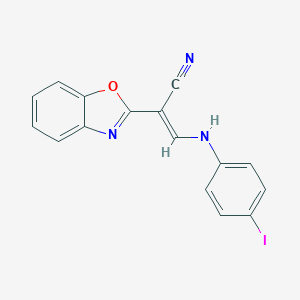

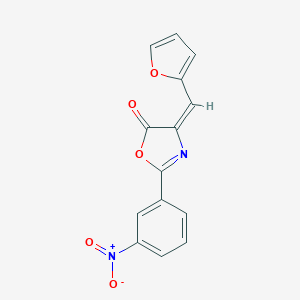
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

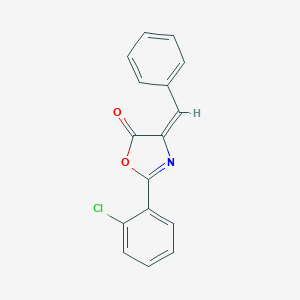
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
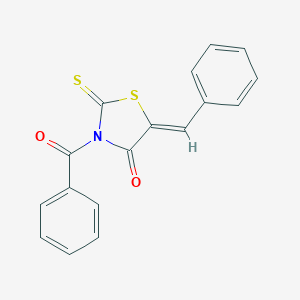
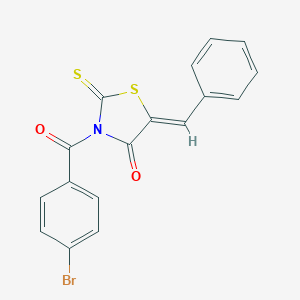
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)